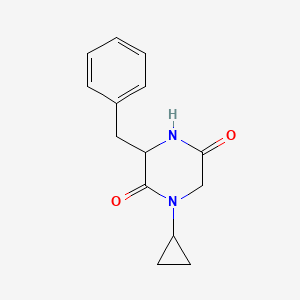
3-Benzyl-1-cyclopropylpiperazine-2,5-dione
Vue d'ensemble
Description
“3-Benzyl-1-cyclopropylpiperazine-2,5-dione” is a compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 . It’s a relatively new compound that has shown potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “3-Benzyl-1-cyclopropylpiperazine-2,5-dione” is not provided in the search results. Further analysis would require more detailed information or resources such as NMR, HPLC, LC-MS, UPLC data .Applications De Recherche Scientifique
Chiral Solvating Properties
A study highlighted the chiral solvating properties of a structurally similar compound, (S)-1-benzyl-6-methylpiperazine-2,5-dione, which formed hydrogen-bonded associations with racemic compounds. This property led to the potential application of such compounds as chiral solvating agents in NMR spectroscopy, aiding in the determination of enantiomer compositions in mixtures (Wagger et al., 2007). The study provided insight into the utilization of diketopiperazines for enhancing spectral analyses, essential for understanding molecular structures and interactions.
Synthesis of Cyclic Dipeptides
Research into the synthesis of cyclic dipeptides has led to the creation of compounds like 3-benzyl-6-isobutylpiperazin-2,5-dione. These compounds were obtained through cyclization of methyl esters, showcasing the versatility of piperazine diones in synthesizing complex molecular structures (Haidukevich et al., 2020). Such synthetic strategies are fundamental in the development of new pharmaceuticals and materials.
Organocatalyzed Ring-Opening Polymerization
A notable application in materials science involves the organocatalyzed ring-opening polymerization of 3-benzylmorpholine-2,5-dione monomers. This process facilitated the synthesis of poly(ester amide) homopolymers, highlighting the compound's utility in creating novel polymeric materials with potential for drug delivery applications (Göppert et al., 2022).
Nucleophilic Reactivity and Molecular Interactions
Further research demonstrated the nucleophilic reactivity of amines with α-formylglycyl enol-tosylate fragments, revealing competitive reaction pathways that afford diverse molecular structures. This study underscores the reactive versatility of piperazine diones in synthesizing a range of compounds through nucleophilic substitution and elimination reactions (Bhavaraju et al., 2007).
Bioactive Compounds from Marine Bacteria
Marine-derived actinomycete Streptomyces sp. FXJ7.328 was found to produce diketopiperazine derivatives with modest antivirus activity against influenza A (H1N1) virus. This discovery highlights the potential of piperazine diones and their derivatives in contributing to the development of new antiviral agents (Wang et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-benzyl-1-cyclopropylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPBYSEIZBIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-cyclopropylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



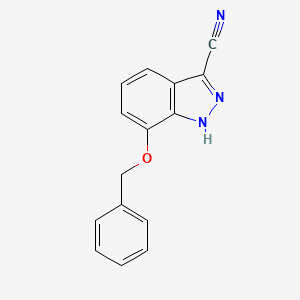

![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
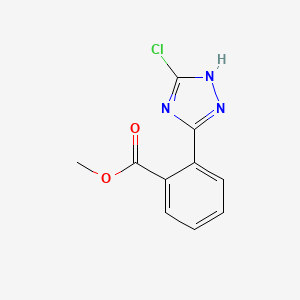
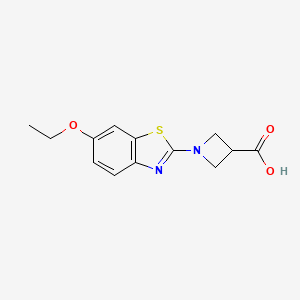
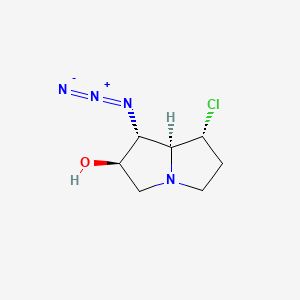

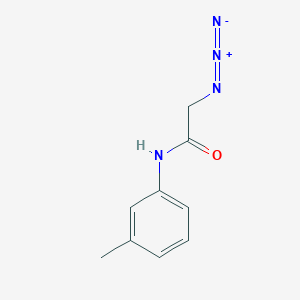
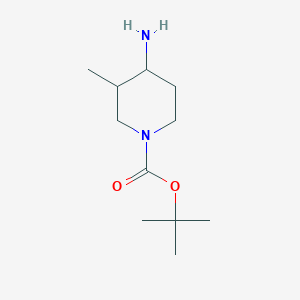
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)